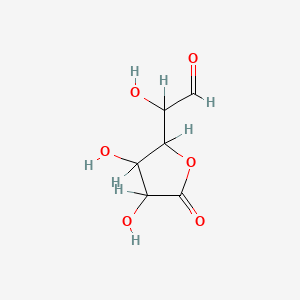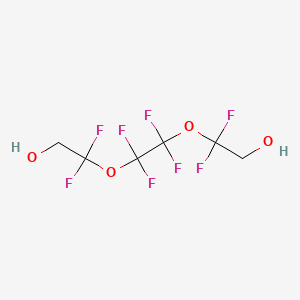
Chromoxalate
Vue d'ensemble
Description
Chromoxalate, also known as chromium(III) oxalate, is a coordination compound consisting of chromium ions and oxalate ligands. It is a member of the oxalate family, which includes various metal oxalates. This compound is known for its vibrant colors and unique chemical properties, making it a subject of interest in various scientific fields.
Mécanisme D'action
Target of Action
Chromium oxalate, also known as Chromoxalate, primarily targets oxalate in various biochemical reactions . Oxalate is a key component in many biological and environmental processes, including the regulation of nutrient availability, weathering of minerals, and precipitation of metal oxalates .
Mode of Action
Chromium oxalate interacts with its targets through redox reactions . Specifically, chromium(II) in chromium oxalate can reduce oxalate to glycolate within a few minutes in acidic aqueous solutions . This reduction process is facilitated by high reaction temperatures and acidic conditions, which can destabilize the complex compound structure and release oxalate .
Biochemical Pathways
The reduction of oxalate by chromium(II) is part of the glycolate pathway and the serine pathway . These pathways are involved in the assimilation of oxalate as a carbon source in bacterial metabolism. The reduction of oxalate to glycolate also plays a role in the detoxification of heavy metals, including chromium .
Pharmacokinetics
The pharmacokinetics of chromium compounds, such as chromium-enriched yeast (CrY), have been studied in rats . After oral administration of CrY, plasma chromium concentration reached its maximum within 0.25 hours and gradually decreased over 24 hours . This suggests that chromium compounds are rapidly absorbed into the blood and slowly eliminated, which could lead to the accumulation of chromium in vivo .
Result of Action
The reduction of oxalate by chromium(II) results in the formation of glycolate . This process can have various molecular and cellular effects, depending on the specific context. For example, in the context of chromium-induced phytotoxicity, the reduction of chromium(VI) to chromium(III) can lead to oxidative stress due to the generation of free oxygen radicals .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of chromium oxalate. For instance, the reduction process is facilitated by high reaction temperatures and acidic conditions . Moreover, the presence of other ions, such as sulphate or iron ions, can affect the soil-plant transfer of chromium . Therefore, the action of chromium oxalate is highly dependent on the specific environmental conditions.
Analyse Biochimique
Molecular Mechanism
It is known that chromium can undergo oxidation-reduction reactions, and these reactions may play a role in its interactions with biomolecules
Temporal Effects in Laboratory Settings
It is known that the dihydrate form of Chromium Oxalate loses water to form anhydrous Chromium Oxalate when heated above 140 °C in an inert atmosphere
Metabolic Pathways
It is known that chromium can interact with enzymes or cofactors in metabolic pathways
Transport and Distribution
It is known that chromium can be transported and distributed in the environment
Subcellular Localization
It is known that chromium can be localized within certain subcellular compartments in plants
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Chromoxalate can be synthesized through the reaction of chromium(III) salts with oxalic acid. One common method involves dissolving chromium(III) chloride in water and adding oxalic acid to the solution. The reaction proceeds as follows: [ \text{CrCl}_3 + 3 \text{H}_2\text{C}_2\text{O}_4 \rightarrow \text{Cr(C}_2\text{O}_4\text{)}_3 + 3 \text{HCl} ]
Industrial Production Methods: In industrial settings, this compound is typically produced by reacting chromium(III) oxide with oxalic acid under controlled conditions. The reaction is carried out in a reaction kettle, where oxalic acid, chromium(III) oxide, and water are mixed and heated to facilitate the reaction. The carbon dioxide produced during the reaction is allowed to escape, and the resulting this compound is purified and dried .
Analyse Des Réactions Chimiques
Types of Reactions: Chromoxalate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to chromium(VI) compounds under specific conditions.
Reduction: It can be reduced to chromium(II) compounds using reducing agents such as oxalic acid.
Substitution: Ligand exchange reactions can occur, where oxalate ligands are replaced by other ligands such as chloride or sulfate ions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Oxalic acid or other reducing agents in an acidic medium.
Substitution: Chloride or sulfate ions in aqueous solutions.
Major Products:
Oxidation: Chromium(VI) oxides or chromates.
Reduction: Chromium(II) oxalate or other chromium(II) compounds.
Substitution: Chromium complexes with different ligands.
Applications De Recherche Scientifique
Chromoxalate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other chromium compounds and as a catalyst in various chemical reactions.
Biology: Studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in anticancer therapies and other medical applications.
Industry: Employed in the production of pigments, corrosion inhibitors, and other industrial products
Comparaison Avec Des Composés Similaires
Chromoxalate can be compared with other metal oxalates, such as:
Iron(III) oxalate: Similar in structure but differs in its redox properties and applications.
Copper(II) oxalate: Known for its distinct blue color and different coordination chemistry.
Calcium oxalate: Commonly found in biological systems, such as kidney stones, and has different solubility properties.
Uniqueness: this compound is unique due to its vibrant colors, stability, and versatility in forming various complexes. Its ability to undergo multiple types of chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Propriétés
IUPAC Name |
chromium;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O4.Cr/c3-1(4)2(5)6;/h(H,3,4)(H,5,6); | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQYBOIDDNFHHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)O)O.[Cr] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2CrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14676-93-8 | |
| Record name | Ethanedioic acid, chromium salt (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14676-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chromium oxalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.184 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Boc-3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylic acid](/img/structure/B3419528.png)











